3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . Chromenes, on the other hand, are a class of organic compounds with a fused ring system made up of a benzene ring and a heterocyclic pyran ring .
Synthesis Analysis
The synthesis of thiazole and chromene derivatives is a topic of interest for medicinal chemists . They often aim to produce a combinatorial library of these compounds and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It’s also used in the synthesis of various biologically active compounds .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Activity
- Medicinal Chemistry Applications: Benzo[b]thiophene derivatives, including compounds structurally related to "3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide," have been synthesized and characterized for their biological activities. These compounds exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities, showcasing their potential as therapeutic agents (Isloor, Kalluraya, & Pai, 2010).
Chemical Synthesis and Characterization
- Chemical Synthesis: Research has focused on the synthesis and characterisation of new chromone–thiazole hybrids as potential ligands for human adenosine receptors, illustrating the importance of these compounds in developing therapeutics targeting specific biological pathways (Cagide, Borges, Gomes, & Low, 2015).
Analytical Applications
- Chemosensors for Anions: Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions. These compounds, which share structural motifs with the chemical , can undergo specific reactions allowing for the detection of cyanide ions, indicating their utility in environmental monitoring and safety applications (Wang et al., 2015).
Mechanism of Action
Future Directions
Thiazoles and chromenes continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research will likely continue to explore the synthesis and characterization of novel thiazole and chromene derivatives with wider therapeutic activity .
Properties
IUPAC Name |
3-chloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O2S2/c20-15-11-6-2-4-8-13(11)25-17(15)18(23)22-19-21-16-10-5-1-3-7-12(10)24-9-14(16)26-19/h1-8H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIHRCZLXONWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.